molecular formula C15H17BrS2 B12638889 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane CAS No. 920979-44-8

2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane

Katalognummer: B12638889
CAS-Nummer: 920979-44-8
Molekulargewicht: 341.3 g/mol
InChI-Schlüssel: VOZIRWZZWQQVGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane is an organic compound characterized by the presence of a bromophenyl group, an ethynyl linkage, and a dithiolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction is catalyzed by palladium and proceeds under mild conditions, making it an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to achieve maximum yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the dithiolane ring .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of novel materials.

    Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and ethynyl linkage play crucial roles in its binding affinity and reactivity. The dithiolane ring provides additional stability and modulates the compound’s overall chemical behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane stands out due to its unique combination of structural features, which confer enhanced stability and reactivity

Eigenschaften

CAS-Nummer

920979-44-8

Molekularformel

C15H17BrS2

Molekulargewicht

341.3 g/mol

IUPAC-Name

2-[2-(4-bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane

InChI

InChI=1S/C15H17BrS2/c1-14(2,3)15(17-10-11-18-15)9-8-12-4-6-13(16)7-5-12/h4-7H,10-11H2,1-3H3

InChI-Schlüssel

VOZIRWZZWQQVGC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1(SCCS1)C#CC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.